REACTION_CXSMILES
|
C[O:2][C:3](=[O:22])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2[O:14][N:13]=[C:12]([C:15]3[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=3)[N:11]=2)[CH:5]=1.[OH-].[Li+]>O1CCOCC1>[F:21][C:18]1[CH:17]=[CH:16][C:15]([C:12]2[N:11]=[C:10]([C:6]3[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=3)[C:3]([OH:22])=[O:2])[O:14][N:13]=2)=[CH:20][CH:19]=1 |f:1.2|
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Name
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3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid methyl ester
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Quantity
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0.93 g
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Type
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reactant
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Smiles
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COC(C1=CC(=CC=C1)C1=NC(=NO1)C1=CC=C(C=C1)F)=O
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Name
|
|
Quantity
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17 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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|
Quantity
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4.7 mL
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Type
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reactant
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Smiles
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[OH-].[Li+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the cloudy mixture is stirred for 6 h at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Now, the dioxane is removed in vacuo, 20 ml of water
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Type
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ADDITION
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Details
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are added
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Type
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FILTRATION
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Details
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The resulting precipitate is filtered
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Type
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WASH
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Details
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washed with water and CH2Cl2
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Type
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CUSTOM
|
Details
|
This yields, after drying
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Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1=NOC(=N1)C=1C=C(C(=O)O)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |